1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole is a complex organic compound that features both indole and benzotriazole moieties. Indole derivatives are known for their diverse biological activities, while benzotriazole derivatives are often used as corrosion inhibitors and UV stabilizers .
Preparation Methods
The synthesis of 1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The benzotriazole moiety can be introduced through nucleophilic substitution reactions involving appropriate benzotriazole derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitro compounds.
Major products from these reactions include various substituted indole and benzotriazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells . The benzotriazole moiety contributes to its stability and ability to interact with metal ions, enhancing its effectiveness as a corrosion inhibitor .
Comparison with Similar Compounds
Similar compounds include other indole and benzotriazole derivatives, such as:
1-Methyl-1H-indole-2-carboxylic acid: Known for its anti-inflammatory properties.
1H-Benzotriazole: Widely used as a corrosion inhibitor and UV stabilizer.
2-Methyl-1H-indole-3-carboxaldehyde: Investigated for its antimicrobial and anticancer activities.
1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole stands out due to its unique combination of indole and benzotriazole moieties, providing a broad spectrum of biological and industrial applications .
Properties
IUPAC Name |
1-[2-methyl-1-(1-methylindol-2-yl)propyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-13(2)19(23-17-11-7-5-9-15(17)20-21-23)18-12-14-8-4-6-10-16(14)22(18)3/h4-13,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGBHBYMRCGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC=CC=C2N1C)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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